2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
Overview
Description
2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of 2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and the inhibition of their growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit cell growth, and reduce the expression of certain genes that are involved in cancer progression. It has also been found to have anti-inflammatory properties and has been tested against various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its anti-cancer properties. It has been shown to be effective against various cancer cell lines and has the potential to be used in cancer treatment. However, one of the limitations of this compound is its toxicity. It has been found to be toxic to normal cells as well, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on 2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One of the main directions is to further understand its mechanism of action and how it interacts with cancer cells. Another direction is to develop more effective and less toxic derivatives of this compound. Additionally, it can be tested against various other diseases such as inflammatory conditions and viral infections to explore its potential in different fields of research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its anti-cancer properties and anti-inflammatory effects make it a potential candidate for future research in the field of cancer treatment and other diseases. However, further research is needed to fully understand its mechanism of action and to develop more effective and less toxic derivatives of this compound.
Scientific Research Applications
2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been shown to have anti-cancer properties and has been tested against various cancer cell lines. It has been found to induce cell death in cancer cells and inhibit their growth.
properties
IUPAC Name |
2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2OS/c1-10-6-8-11(9-7-10)17-15(20)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBJRDDEBPQOKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387613 | |
Record name | 2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6403-91-4 | |
Record name | 2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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